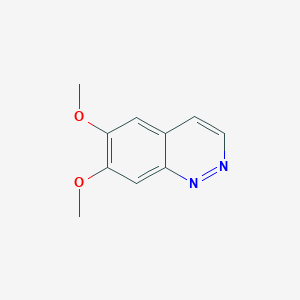

6,7-Dimethoxycinnoline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6,7-dimethoxycinnoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-13-9-5-7-3-4-11-12-8(7)6-10(9)14-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQIQXPUTYJSZFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CN=N2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80737140 | |

| Record name | 6,7-Dimethoxycinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80737140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17356-77-3 | |

| Record name | 6,7-Dimethoxycinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80737140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6,7 Dimethoxycinnoline and Its Functionalized Derivatives

De Novo Synthesis Strategies for the 6,7-Dimethoxycinnoline Ring System

The de novo synthesis of the this compound core involves constructing the bicyclic ring system from acyclic or monocyclic precursors. Established methods for cinnoline (B1195905) synthesis, such as the Borsche and Widman-Stoermer reactions, provide foundational strategies for accessing this scaffold. wikipedia.orgchempedia.infoquimicaorganica.org

Multistep Organic Reactions for Core Formation

The formation of the this compound ring is typically achieved through a multistep reaction sequence. A common approach begins with a suitably substituted benzene (B151609) derivative, which undergoes cyclization to form the pyridazine (B1198779) ring fused to the benzene ring.

One documented pathway involves the use of a substituted acetophenone (B1666503) as a starting material. ijper.org The synthesis proceeds through the formation of a cinnolinone (a keto-derivative of dihydrocinnoline) intermediate, which is then aromatized. A general scheme for this type of synthesis is outlined below:

Diazotization and Cyclization : An ortho-amino-substituted phenyl ketone or alkene is treated with sodium nitrite (B80452) in an acidic medium. The resulting diazonium salt undergoes intramolecular cyclization to form the cinnoline ring system. This approach is central to classic methods like the Borsche and Widman-Stoermer syntheses. chempedia.infocolab.ws

Intermediate Formation : For instance, a substituted 2-aminoethanone can be diazotized and cyclized to yield a 4-hydroxycinnoline (which exists in tautomeric equilibrium with the cinnolin-4-one form).

Aromatization/Halogenation : The resulting cinnolinone is then treated with a halogenating agent, such as phosphorus oxybromide or phosphorus oxychloride, to install a reactive handle at the 4-position and ensure a fully aromatic cinnoline core. ijper.org

A specific example is the synthesis of the 4-(6-fluoropyridin-3-yl)-6,7-dimethoxycinnoline scaffold, which begins with the cyclization of a precursor ethanone (B97240) with sodium nitrite to form the corresponding cinnolinone. ijper.org

| Step | Reaction Type | Reagents | Intermediate/Product |

| 1 | Diazotization/Cyclization | Sodium Nitrite (NaNO₂) | 6,7-Dimethoxycinnolin-4-one |

| 2 | Halogenation | Phosphorus Oxybromide (POBr₃) | 4-Bromo-6,7-dimethoxycinnoline (B1503396) |

Precursor Selection and Optimization for this compound Synthesis

The selection of the initial precursor is critical as it dictates the substitution pattern of the final cinnoline product. To synthesize this compound, the starting material must contain two methoxy (B1213986) groups at the appropriate positions on the benzene ring, which will become the 6- and 7-positions of the cinnoline core.

Commonly used precursors for cinnoline synthesis include:

o-Aminoaryl alkynes (Richter Synthesis) wikipedia.org

o-Aminoaryl alkenes (Widman-Stoermer Synthesis) quimicaorganica.orgcolab.ws

2-Aminoaryl ketones (Borsche Synthesis) chempedia.info

For the specific synthesis of the 6,7-dimethoxy scaffold, a precursor such as 2-amino-4,5-dimethoxyacetophenone would be an ideal starting material for a Borsche-type synthesis. The optimization of these reactions involves controlling factors like temperature, reaction time, and the choice of acid and solvent to maximize the yield of the cyclized product and minimize side reactions.

Synthesis of Key Intermediates: 4-Chloro-6,7-Dimethoxycinnoline (B3056711)

The 4-halo-substituted cinnolines are pivotal intermediates for further derivatization, particularly for introducing new functionalities through substitution reactions. The synthesis of 4-chloro-6,7-dimethoxycinnoline is a key step that transforms the relatively inert cinnolinone into a reactive electrophile.

This transformation is typically achieved by treating the corresponding 6,7-dimethoxycinnolin-4-one with a strong chlorinating agent. The general procedure involves refluxing the cinnolinone with phosphorus oxychloride (POCl₃), often in the presence of a catalyst like N,N-dimethylaniline or with phosphorus pentachloride (PCl₅). ijper.orgderpharmachemica.com This reaction replaces the hydroxyl/keto group at the C4 position with a chlorine atom, yielding the desired 4-chloro-6,7-dimethoxycinnoline. This intermediate is highly valuable for subsequent nucleophilic substitution and cross-coupling reactions.

Derivatization Approaches for the this compound Scaffold

The functionalization of the pre-formed this compound ring system allows for the generation of diverse libraries of compounds. Derivatization is most commonly achieved via reactions at the 4-position, especially when it is activated with a halogen.

Substitution Reactions on the Cinnoline Core

The chlorine or bromine atom at the C4 position of this compound is highly activated towards nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution : The electron-withdrawing nature of the cinnoline nitrogens makes the C4 position susceptible to attack by nucleophiles. Amines, alkoxides, and thiolates can displace the chloride, leading to the formation of 4-amino, 4-alkoxy, and 4-thioether derivatives, respectively. For example, reacting 4-chloro-6,7-dimethoxyquinazoline (B18312) (a related heterocycle) with various anilines in isopropanol (B130326) results in the corresponding 4-anilino derivatives in good yields. derpharmachemica.comnih.gov A similar reactivity is expected for the 4-chloro-6,7-dimethoxycinnoline core.

Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools for creating new carbon-carbon and carbon-nitrogen bonds. A reported example involves the Suzuki coupling of 4-bromo-6,7-dimethoxycinnoline with a substituted boronic acid to synthesize 4-(6-fluoropyridin-3-yl)-6,7-dimethoxycinnoline. ijper.org This demonstrates the utility of the 4-halo intermediate in building more complex molecular architectures.

| Reaction Type | Reagents/Catalysts | Product Type |

| Suzuki Coupling | Aryl Boronic Acid, Pd Catalyst (e.g., Pd(PPh₃)₄), Base | 4-Aryl-6,7-dimethoxycinnoline |

| Nucleophilic Substitution | Amine (R-NH₂) | 4-Amino-6,7-dimethoxycinnoline |

| Heck Reaction | Alkene, Pd Catalyst, Base | 4-Alkenyl-6,7-dimethoxycinnoline |

Condensation Reactions with this compound Derivatives

Condensation reactions involve the joining of two molecules with the loss of a small molecule, such as water. These reactions are useful for extending the molecular framework of cinnoline derivatives, particularly those that have been functionalized with reactive groups like amines or carboxylic acids.

For instance, a 4-amino-6,7-dimethoxycinnoline derivative can act as a nucleophile in a condensation reaction with an activated carboxylic acid, such as an acid chloride. An example in the literature describes the reaction of 4-amino-6,7-methylenedioxycinnoline with 2-iodo-4,5-dimethoxybenzoic acid chloride in the presence of triethylamine (B128534) to form the corresponding amide. ijper.org This amide bond formation is a classic condensation reaction. The resulting product can then undergo further intramolecular cyclization, showcasing how condensation reactions are integrated into more complex synthetic sequences. ijper.org

Quaternary Salt Formation from this compound Precursors

The formation of quaternary salts from this compound involves the alkylation of one of the nitrogen atoms in the cinnoline ring, typically the N-1 or N-2 position, to form a positively charged cinnolinium salt. This transformation is a fundamental process in organic chemistry, often achieved through the Menschutkin reaction. wikipedia.org This reaction converts a tertiary amine into a quaternary ammonium (B1175870) salt upon reaction with an alkyl halide. wikipedia.org

In the context of this compound, the lone pair of electrons on a nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 reaction. The efficiency of this quaternization process is influenced by several factors, including the nature of the alkylating agent, the solvent, and steric hindrance around the nitrogen atom. wikipedia.orgnd.edu

Reaction Conditions and Reagents:

The synthesis of N-alkylated cinnolinium salts is typically performed by heating the parent cinnoline with an excess of an alkylating agent in a polar aprotic solvent. mdpi.com

Alkylating Agents : The reactivity of the alkyl halide is crucial. Alkyl iodides are the most reactive, followed by bromides and then chlorides, which is a characteristic trend for SN2 reactions. wikipedia.org Benzylic and allylic halides are also highly effective reactants due to the stabilization of the transition state. wikipedia.org

Solvents : Polar aprotic solvents such as acetonitrile (B52724) or N,N-dimethylformamide (DMF) are commonly employed to facilitate the reaction. mdpi.com The choice of solvent can significantly impact the reaction rate.

Temperature : The reaction often requires heating under reflux to proceed at a practical rate, though highly reactive amines and alkylating agents may react at lower temperatures. mdpi.com

While specific studies detailing the quaternization of this compound are not extensively documented in publicly accessible literature, the general principles of the Menschutkin reaction provide a reliable framework for predicting its behavior. The reaction would proceed as illustrated below, forming an N-alkyl-6,7-dimethoxycinnolinium salt.

General Reaction Scheme for Quaternization

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Alkyl Halide (R-X) | Polar Solvent (e.g., Acetonitrile), Heat | N-Alkyl-6,7-dimethoxycinnolinium Halide |

Modern Synthetic Techniques and Methodological Advancements

The synthesis of the cinnoline scaffold has evolved significantly from classical methods, with modern techniques focusing on efficiency, selectivity, and functional group tolerance. Transition metal-catalyzed reactions, particularly those involving C-H functionalization, have become powerful tools for constructing and modifying the cinnoline core.

Application of C-H Functionalization Strategies in Cinnoline Synthesis

Carbon-hydrogen (C-H) functionalization is a transformative strategy in modern organic synthesis that allows for the direct conversion of C-H bonds into new C-C or C-N bonds. This approach is highly atom-economical and can significantly shorten synthetic routes. In the context of cinnoline synthesis, palladium and rhodium catalysis have been instrumental. researchgate.net

These methods often involve a "directed" C-H activation, where a directing group, typically attached to a precursor molecule, positions the metal catalyst near a specific C-H bond. This is followed by cleavage of the C-H bond and subsequent annulation (ring-forming) reaction with a coupling partner, such as an alkyne or an alkene, to construct the heterocyclic ring.

Palladium-catalyzed synthesis of polysubstituted quinolines, a related class of heterocycles, from 2-amino aromatic ketones and alkynes demonstrates the power of this approach, offering an alternative to traditional multi-step methods. rsc.orgmdpi.comscnu.edu.cn Similar strategies are applicable to cinnoline synthesis, enabling the construction of complex, functionalized derivatives from readily available starting materials. For instance, a cascade one-pot synthesis of polycyclic cinnolinium salts has been achieved through palladium(II)-catalyzed C-H bond activation of 2-azobiaryl compounds and alkenes. researchgate.net

Overview of Catalytic Systems for C-H Functionalization in N-Heterocycle Synthesis

| Catalyst | Directing Group | Coupling Partner | Resulting Structure |

| Palladium(II) Acetate | Imine / Azo | Alkenes / Alkynes | Fused Tetrahydroquinolines / Cinnolinium Salts |

| Rhodium(III) Complexes | Pyridyl / Amide | Alkynes | Substituted Cinnolines / Isoquinolones |

| Palladium Chloride | Amine | Dihydrofuran | Dihydro-furoquinoline derivatives |

Challenges and Innovations in this compound Synthesis

The synthesis of specifically substituted cinnolines like this compound presents unique challenges, which have spurred significant innovation in synthetic methodology.

Challenges:

Precursor Availability : Traditional cinnoline syntheses (e.g., Richter, Borsche) require specifically substituted precursors, such as 2-amino or 2-nitro benzaldehydes or ketones. The synthesis of a precursor with a 3,4-dimethoxy substitution pattern can be a multi-step and often low-yielding process itself.

Regioselectivity : Introducing substituents onto a pre-formed this compound ring via classical electrophilic aromatic substitution is challenging. The two electron-donating methoxy groups activate the benzene portion of the molecule, but controlling the exact position of substitution (i.e., at C-5 or C-8) can be difficult, often leading to mixtures of isomers.

Harsh Reaction Conditions : Many classical cyclization methods rely on harsh conditions, such as strong acids or high temperatures, which can be incompatible with sensitive functional groups on the precursors.

Innovations:

The primary innovation in overcoming these challenges lies in the development of transition metal-catalyzed C-H activation and annulation strategies, as discussed in the previous section.

Convergent Synthesis : C-H functionalization allows for a more convergent approach. Instead of building a complex precursor and then forming the cinnoline ring, simpler, readily available anilines or aryl hydrazines can be directly coupled with alkynes or other partners in a single step, with the catalyst controlling the regiochemistry of the ring formation.

Late-Stage Functionalization : Modern methods enable the functionalization of the cinnoline core with greater precision. By choosing appropriate directing groups and catalytic systems, it is possible to selectively introduce substituents at specific positions, avoiding the regioselectivity problems of classical methods.

Milder Conditions : Palladium- and rhodium-catalyzed reactions often proceed under significantly milder conditions than their classical counterparts, which improves the compatibility with a wider range of functional groups and generally leads to higher yields. researchgate.net The development of these innovative methods provides a more flexible and efficient toolkit for accessing complex molecules like this compound and its derivatives. nih.govpnrjournal.comrsc.org

Elucidation of Chemical Reactivity and Transformation Pathways of 6,7 Dimethoxycinnoline

Reaction Mechanisms of the 6,7-Dimethoxycinnoline Nucleus

The chemical behavior of this compound is characterized by a duality in its reactivity. The cinnoline (B1195905) system can participate in reactions through several mechanisms, primarily involving either the heterocyclic pyridazine (B1198779) portion or the carbocyclic benzene (B151609) ring.

Electrophilic Aromatic Substitution: The benzene ring of the cinnoline nucleus is susceptible to electrophilic attack. The presence of the electron-donating 6,7-dimethoxy groups significantly activates the benzene ring towards electrophilic substitution. The reaction proceeds via the formation of a resonance-stabilized cationic intermediate, known as an arenium ion or sigma complex. The rate of this substitution is generally enhanced compared to unsubstituted cinnoline due to the increased electron density on the benzene ring.

Nucleophilic Substitution: The pyridazine ring, being electron-deficient due to the presence of two electronegative nitrogen atoms, is prone to nucleophilic attack. This is particularly true for positions C-3 and C-4, which are analogous to the alpha and gamma positions of pyridine. Reactions with strong nucleophiles can lead to the displacement of leaving groups at these positions or direct addition to the C=N bonds.

Reactions at Nitrogen: The lone pair of electrons on the nitrogen atoms allows for reactions with electrophiles. Quaternization, typically with alkyl halides, is a characteristic reaction of the cinnoline nucleus. rsc.org The position of alkylation (N-1 versus N-2) is influenced by steric and electronic factors of substituents on the ring.

Influence of Methoxy (B1213986) Groups on Reactivity Profiles

The two methoxy groups at the C-6 and C-7 positions exert a profound influence on the reactivity of the cinnoline core. These groups are powerful electron-donating groups through resonance (mesomeric effect) and weak electron-withdrawing groups through induction.

The primary effect of the methoxy groups is the strong activation of the benzene ring towards electrophilic aromatic substitution. By donating electron density into the ring, they stabilize the cationic intermediates formed during the reaction, thereby increasing the reaction rate. This activation is most pronounced at the positions ortho and para to the methoxy groups.

In the context of nucleophilic attack on the pyridazine ring, the electron-donating nature of the methoxy groups can have a deactivating effect by increasing the electron density of the entire ring system. However, their influence is more pronounced on the benzenoid part of the molecule.

A significant aspect of the influence of methoxy groups is observed in quaternization reactions. Studies on the methylation of various methoxy-substituted cinnolines have shown that the position of the methoxy group directs the site of N-alkylation. For 6- and 7-methoxycinnolines, methylation with methyl iodide results in the formation of 2-methiodides as the major products. rsc.org This indicates a preference for electrophilic attack at the N-2 position.

| Reaction Type | Influence of 6,7-Dimethoxy Groups | Underlying Electronic Effect |

|---|---|---|

| Electrophilic Aromatic Substitution | Strongly Activating | +M (Resonance) > -I (Inductive) |

| Nucleophilic Substitution on Pyridazine Ring | Slightly Deactivating | Electron donation to the π-system |

| N-Quaternization | Directs alkylation to N-2 | Electronic influence on nitrogen basicity |

Regioselectivity and Stereoselectivity in this compound Reactions

Regioselectivity: The orientation of incoming electrophiles in electrophilic aromatic substitution reactions on this compound is dictated by the directing effects of the methoxy groups and the inherent reactivity of the cinnoline nucleus. The methoxy groups are ortho, para-directing. In the case of this compound, the positions ortho to the methoxy groups are C-5 and C-8. Therefore, electrophilic substitution is expected to occur preferentially at these positions.

In nucleophilic substitution reactions, the regioselectivity is primarily determined by the electronic properties of the pyridazine ring. The C-4 position is generally the most susceptible to nucleophilic attack, followed by the C-3 position.

As previously mentioned, the N-alkylation of 6- and 7-methoxycinnolines shows a regioselective preference for the N-2 position. rsc.org It is therefore highly probable that this compound also undergoes preferential N-2 alkylation.

Stereoselectivity: The concept of stereoselectivity becomes relevant in reactions where new chiral centers are formed. Due to the planar nature of the aromatic cinnoline ring, reactions such as additions to the pyridazine ring or substitutions that create a stereocenter would require specific conditions or chiral reagents to induce stereoselectivity. There is currently a lack of specific studies on the stereoselective reactions of this compound in the available literature.

Stability and Degradation Studies of this compound

The stability of this compound is influenced by its aromatic nature and the presence of the methoxy and diazine functionalities. Aromatic systems are inherently stable due to the delocalization of π-electrons. However, the presence of the nitrogen atoms in the pyridazine ring introduces a degree of susceptibility to certain degradation pathways.

Chemical Degradation: this compound is expected to be relatively stable in neutral aqueous solutions. However, under strongly acidic or basic conditions, or in the presence of strong oxidizing or reducing agents, degradation can occur.

Acid-catalyzed degradation: Protonation of the nitrogen atoms can activate the ring towards nucleophilic attack by water or other nucleophiles present in the medium, potentially leading to ring-opening.

Oxidative degradation: Strong oxidizing agents can lead to the formation of N-oxides or cleavage of the aromatic rings.

Reductive degradation: Catalytic hydrogenation can reduce the pyridazine ring, leading to dihydro- or tetrahydrocinnoline derivatives.

The degradation pathways of N-heterocycles often involve initial enzymatic hydroxylation, followed by ring cleavage. nih.gov While specific enzymatic degradation studies on this compound are not documented, it is plausible that it could be metabolized by microorganisms through similar pathways.

| Condition | Potential Degradation Pathway | Likely Products |

|---|---|---|

| Strong Oxidation | Ring cleavage, N-oxidation | N-oxides, smaller organic fragments |

| Catalytic Hydrogenation | Reduction of the pyridazine ring | Dihydro- and Tetrahydro-6,7-dimethoxycinnoline |

| Strong Acid/Base | Hydrolysis, ring opening | Ring-opened products |

| Photolysis | Ring rearrangement or cleavage | Isomeric structures, fragmented molecules |

Computational Chemistry and in Silico Modeling of 6,7 Dimethoxycinnoline Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a 6,7-Dimethoxycinnoline derivative, might interact with a protein target at the atomic level.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. researchgate.net Inhibiting VEGFR-2 is a well-established strategy in cancer therapy. researchgate.net

Computational studies on a series of this compound derivatives identified them as potential inhibitors of VEGFR-2. researchgate.net Molecular docking simulations were integral to these investigations, predicting the binding modes of these compounds within the ATP-binding site of the VEGFR-2 kinase domain. The screening and structure-activity relationship studies led to the identification of several potent and selective inhibitors. researchgate.netresearchgate.net

One of the standout compounds from this series, 6-(6,7-dimethoxycinnolin-4-yloxy)-N-(4-chlorophenyl)naphthalene-1-carboxamide (Compound 7a) , demonstrated particularly potent inhibitory activity against VEGFR-2. researchgate.netresearchgate.net Docking models of such compounds typically reveal key hydrogen bonds and hydrophobic interactions with amino acid residues in the kinase's active site, explaining the structural basis for their inhibitory potential.

Table 1: Summary of Findings for this compound Derivatives against VEGFR-2

| Compound Series | Target | Key Finding | Highlighted Compound |

|---|

Note: Data derived from abstract-level information.

Epidermal Growth Factor Receptor (EGFR) is another crucial tyrosine kinase receptor involved in cell proliferation and survival; its dysregulation is a hallmark of many cancers. nih.gov The selectivity of kinase inhibitors is a critical factor, as off-target effects can lead to toxicity. Therefore, the interaction of the this compound series was also evaluated against EGFR. researchgate.netresearchgate.net

In silico and in vitro evaluations showed that these derivatives possess a degree of selectivity. Specifically, the potent VEGFR-2 inhibitor, Compound 7a, exhibited good selectivity against EGFR. researchgate.net This suggests that the binding affinity of this compound for EGFR is significantly lower than for VEGFR-2. Molecular docking simulations can help rationalize this selectivity by comparing the binding poses and interaction energies of the compound in the active sites of both receptors. Differences in the amino acid residues or the conformation of the ATP-binding pockets between VEGFR-2 and EGFR likely account for the observed selectivity.

Table 2: Selectivity Profile of Highlighted this compound Derivative

| Compound | Primary Target | Activity Against EGFR | Implication |

|---|

Note: Data derived from abstract-level information.

Ataxia Telangiectasia and Rad3-related (ATR) protein kinase is a critical enzyme in the DNA damage response pathway, making it an attractive target for cancer therapy. nih.govnih.gov However, a review of the scientific literature did not yield specific computational studies detailing molecular docking simulations of this compound derivatives with the ATR protein kinase. Further research would be required to explore any potential interactions between this class of compounds and ATR.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Computational methods are powerful tools for elucidating these relationships.

For the this compound series, SAR studies were crucial in identifying potent and selective VEGFR-2 inhibitors. researchgate.netresearchgate.net While specific computational SAR methodologies like Quantitative Structure-Activity Relationship (QSAR) or pharmacophore modeling were not detailed in the available abstracts, these techniques are standard in such research. A typical computational SAR workflow involves:

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to the target.

QSAR: Developing mathematical models that correlate variations in the physicochemical properties of a group of molecules with their biological activity. These models can then be used to predict the activity of newly designed compounds.

These computational approaches allow researchers to systematically modify the core this compound scaffold and predict which substitutions are most likely to enhance potency and selectivity, thereby guiding synthetic efforts in a more efficient manner.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure of a molecule. nih.gov These methods can be used to calculate a variety of molecular properties, including molecular orbital energies (e.g., HOMO and LUMO), electrostatic potential maps, and charge distributions. nih.govlsu.edu This information is valuable for understanding a molecule's reactivity, stability, and intermolecular interaction capabilities.

Currently, there are no specific published studies focusing on the quantum chemical analysis of this compound derivatives. Such calculations could, however, provide a more profound understanding of the electronic features that contribute to their binding affinity and selectivity for kinase targets like VEGFR-2. For instance, analyzing the molecular electrostatic potential could reveal regions of the molecule most likely to engage in electrostatic or hydrogen-bonding interactions within the receptor's active site.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For drug discovery, MD simulations are invaluable for conformational analysis—exploring the different shapes (conformations) a molecule can adopt and understanding the dynamic behavior of a ligand-protein complex. nih.gov

An MD simulation can reveal:

The conformational flexibility of a this compound derivative in solution.

The stability of the binding pose predicted by molecular docking when the complex is subjected to the dynamic conditions of a biological environment.

Key conformational changes in the protein target upon ligand binding.

No specific studies employing molecular dynamics simulations for the conformational analysis of this compound derivatives have been reported in the reviewed literature. Performing such simulations would be a logical next step to validate docking results and gain a more accurate picture of the stability and dynamics of the interaction between these inhibitors and their target kinases.

Mechanistic Investigations of Biological Target Modulation by 6,7 Dimethoxycinnoline Derivatives

Enzyme Inhibition Mechanisms

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. wikipedia.org The mechanism can be reversible, where the inhibitor can dissociate from the enzyme, or irreversible, where a stable complex is formed. wikipedia.orglibretexts.org Reversible inhibitors are broadly classified as competitive, noncompetitive, or uncompetitive, each affecting the enzyme's kinetic parameters (Vmax and Km) in a distinct manner. libretexts.orgyoutube.com Investigating these mechanisms provides deep insights into how 6,7-dimethoxycinnoline derivatives exert their biological effects at a molecular level.

Receptor tyrosine kinases (RTKs) are critical cell surface receptors that regulate key cellular processes, including growth, differentiation, and metabolism. Dysregulation of RTK signaling is a common feature in many cancers, making them prime targets for therapeutic intervention. nih.govresearchgate.net Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are two of the most studied RTKs in oncology. nih.govnih.gov

Derivatives featuring the 6,7-dimethoxy substitution on quinazoline and quinoline (B57606) scaffolds have demonstrated potent inhibitory activity against these kinases. The primary mechanism for these inhibitors is often competitive binding at the ATP-binding site within the kinase domain. researchgate.net This prevents the phosphorylation of the receptor and subsequent activation of downstream signaling cascades that promote tumor growth and angiogenesis (the formation of new blood vessels). nih.govdrugs.com

Research into a series of 6,7-dimethoxy-4-anilinoquinazoline derivatives identified compounds with significant VEGFR-2 inhibitory activity. researchgate.net For example, one derivative exhibited a half-maximal inhibitory concentration (IC50) value of 0.016 µM against VEGFR-2, a potency greater than the established inhibitor Sorafenib. researchgate.net Similarly, 6,7-dimethoxy-4-anilinoquinoline derivatives have been identified as potent inhibitors of c-Met, another important receptor tyrosine kinase, with IC50 values in the low nanomolar range. nih.gov This consistent activity across related heterocyclic scaffolds underscores the importance of the 6,7-dimethoxy motif in achieving high-affinity binding to the kinase domain.

| Compound Scaffold | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| 6,7-dimethoxy-4-anilinoquinazoline | VEGFR-2 | 0.016 | researchgate.net |

| 6,7-dimethoxy-4-anilinoquinoline | c-Met | 0.030 | nih.gov |

Beyond tyrosine kinases, heterocyclic scaffolds structurally related to cinnolines are known to interact with other crucial enzyme systems.

Topoisomerases are enzymes that manage the topology of DNA and are vital for DNA replication and transcription. nih.gov They are established targets for anticancer drugs, which typically act by stabilizing the transient enzyme-DNA complex, leading to DNA strand breaks and apoptosis. nih.govnih.gov While direct studies on this compound are limited, related dimethoxy-substituted furo[2,3-b]quinolone compounds have been investigated for their interaction with DNA topoisomerase I, suggesting that this broader class of compounds has the potential to engage with this target. researchgate.net

Phosphodiesterases (PDEs) are a family of enzymes that regulate the levels of intracellular second messengers like cyclic AMP (cAMP) and cyclic GMP (cGMP). nih.gov PDE inhibitors have therapeutic applications in a range of conditions, including erectile dysfunction and pulmonary hypertension. nih.gov The PDE5 isozyme is a well-known target, and cross-reactivity with other PDEs, such as PDE6 and PDE11, can lead to side effects. nih.gov The potential for this compound derivatives to act as PDE inhibitors remains an area for further exploration, building on the broad utility of heterocyclic structures in targeting this enzyme family. drugbank.com

Receptor Binding and Allosteric Modulation Studies

While enzyme inhibition is a key mechanism, some derivatives may exert their effects by binding to cell surface or intracellular receptors. Detailed binding studies are essential to determine the affinity (often expressed as the inhibition constant, Ki) and selectivity of a compound for its target receptor.

Studies on 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, which share the core dimethoxy-substituted heterocyclic structure, have revealed potent and selective binding to the sigma-2 (σ2) receptor (now identified as TMEM97). upenn.edunih.gov One lead compound showed a Ki value of 0.59 nM for the σ2 receptor, with approximately 82-fold selectivity over the σ1 receptor. nih.gov Such high-affinity binding is a prerequisite for a compound to be a useful pharmacological tool or a potential therapeutic agent.

| Compound Derivative | Target Receptor | Ki (nM) | Selectivity (σ1/σ2) | Reference |

|---|---|---|---|---|

| (±)-7 (6,7-dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline) | σ2 | 0.59 | ~82x | nih.gov |

| (±)-8 (desmethyl analogue of (±)-7) | σ2 | 4.92 | ~22x | nih.gov |

Beyond direct binding at the primary (orthosteric) site, compounds can act as allosteric modulators . These molecules bind to a topographically distinct site on the receptor, causing a conformational change that alters the binding or efficacy of the endogenous ligand. nih.govfrontiersin.orgnih.gov Allosteric modulators can be positive (PAMs), enhancing the natural ligand's effect, or negative (NAMs), diminishing it. nih.gov This approach offers the potential for greater subtype selectivity and a more nuanced modulation of receptor activity compared to traditional agonists or antagonists. doi.org While specific allosteric modulation by this compound derivatives has not been extensively documented, the identification of high-affinity receptor binders is the first step in exploring this sophisticated regulatory mechanism.

Molecular Pathways Affected by this compound Scaffolds

Given the demonstrated activity of related compounds against receptor tyrosine kinases like VEGFR-2 and c-Met, the molecular pathways most likely to be affected are those controlling cell proliferation, survival, and angiogenesis. nih.govresearchgate.net

VEGF/VEGFR-2 Pathway : Inhibition of this pathway directly impacts angiogenesis. It blocks the signaling cascade that includes key downstream effectors like PI3K-AKT-mTOR and RAS-RAF-MEK-ERK, ultimately reducing endothelial cell proliferation, migration, and survival. nih.govresearchgate.net

HGF/c-Met Pathway : Similar to VEGFR-2, blocking c-Met activation also impinges on the PI3K-AKT and RAS-ERK pathways, which are central to tumorigenesis and metastasis. nih.gov

Apoptosis and Cell Cycle Pathways : By inhibiting pro-survival signaling, these compounds can indirectly trigger apoptosis (programmed cell death) or cause cell cycle arrest. Transcriptomics analysis of cells treated with targeted agents often reveals upregulation of pro-apoptotic genes (e.g., FAS, Caspases) and changes in cell cycle regulators. nih.gov

NF-κB Signaling Pathway : This pathway is a key regulator of inflammation and is implicated in many diseases. Some complex heterocyclic molecules have been shown to modulate the NF-κB pathway, indicating another potential area of influence for cinnoline (B1195905) derivatives. nih.gov

Cellular Target Validation Methodologies

Identifying a potential biological target through screening or computational methods is only the initial step. Rigorous validation is required to confirm that the interaction between the compound and the proposed target is responsible for the observed cellular or physiological effect. Several complementary chemical and genetic methods are employed for this purpose. nih.gov

Genetic Approaches:

Gene Knockout/Knockdown : The most definitive genetic method involves reducing or eliminating the expression of the proposed target gene (e.g., using CRISPR-Cas9 or RNA interference). nih.govnih.gov If the cell or organism subsequently loses its sensitivity to the compound, it provides strong evidence that the silenced protein is the correct target.

Targeted Mutagenesis : Creating specific mutations in the proposed binding site of the target protein can abolish the compound's activity, confirming the site of interaction. nih.gov

Chemical and Biophysical Approaches:

Cellular Thermal Shift Assay (CETSA) : This method is based on the principle that a ligand binding to its target protein increases the protein's thermal stability. By heating cells or cell lysates treated with the compound and measuring the amount of soluble protein remaining at different temperatures, a shift in the target's melting curve can confirm direct engagement. nih.gov

Affinity-Based Pull-Down : In this technique, the compound is chemically modified with a tag (like biotin) and immobilized on a solid support. When incubated with a cell lysate, the target protein binds to the compound and can be "pulled down" and identified using mass spectrometry. nih.gov

Drug Affinity Responsive Target Stability (DARTS) : This method leverages the fact that ligand binding can protect a protein from being broken down by proteases. By treating cell lysates with a protease in the presence or absence of the compound, the stabilized target protein can be identified by its resistance to degradation. nih.gov

An example of target validation in action was seen with the 6,7-dimethoxy-tetrahydroisoquinoline derivatives, where their binding to the σ2 receptor was shown to be dependent on the expression level of TMEM97, the protein identified as the receptor. upenn.edu This correlation between target expression and compound activity is a powerful validation technique.

Strategic Design and Optimization of 6,7 Dimethoxycinnoline Based Research Compounds

Rational Design Principles for Enhanced Biological Activity

The rational design of 6,7-dimethoxycinnoline-based compounds is fundamentally guided by an understanding of the structure-activity relationships (SAR) that govern their biological effects. The 6,7-dimethoxy substitution pattern is a key pharmacophoric feature, often crucial for the compound's activity. This has been observed in analogous heterocyclic systems, such as 6,7-dimethoxyquinazolines and 6,7-dimethoxyquinolines, where these methoxy (B1213986) groups are vital for potent inhibition of enzymes like G9a histone methyltransferase. nih.gov In the design of G9a inhibitors, for instance, the replacement of the dimethoxy-benzenoid ring with other cyclic systems like furan, thiophene, or imidazole resulted in a significant loss of activity, highlighting the importance of this specific substitution pattern. nih.gov

Key principles in the rational design of this compound analogs include:

Scaffold Hopping and Bioisosteric Replacement: To explore novel chemical space and improve properties, the core cinnoline (B1195905) scaffold can be modified, or substituents can be replaced with bioisosteres. However, as seen with related dimethoxy-substituted heterocycles, modifications to the core that alter the spatial arrangement of the key interacting groups can be detrimental to activity. nih.gov

Introduction of Specific Moieties to Target Active Sites: The addition of functional groups at various positions of the this compound core is a primary strategy to enhance biological activity. For example, in the development of phosphodiesterase 10A (PDE10A) inhibitors, the introduction of a pyridine-3-yl group at the 4-position of the this compound scaffold was a critical design element. nih.govmdpi.com

Modulation of Physicochemical Properties: Properties such as solubility, lipophilicity, and metabolic stability are optimized through chemical modifications to ensure favorable pharmacokinetics.

A notable example of rational design is the development of 6,7-dimethoxy-4-(pyridine-3-yl)cinnolines as potent PDE10A inhibitors. nih.govmdpi.com The design strategy likely involved identifying the key interactions required for PDE10A inhibition and then selecting the this compound scaffold as a suitable platform to present the necessary pharmacophoric elements in the correct spatial orientation.

Pharmacodynamic Profile Optimization through Structural Modification

A key aspect of this optimization is improving selectivity for the intended target over off-target proteins to minimize potential side effects. An example of this is seen in the optimization of 6,7-dimethoxy-4-(pyridine-3-yl)cinnoline-based PDE10A inhibitors. While some initial compounds in this series showed potent PDE10A inhibition, they also exhibited activity against PDE3, which could lead to undesirable cardiovascular effects. nih.govmdpi.com

To address this, structural modifications were introduced to the lead compound. This optimization led to the discovery of new analogs with significantly improved selectivity for PDE10A over PDE3, while maintaining high potency for the primary target and good in vivo metabolic stability. nih.govmdpi.com This demonstrates a successful pharmacodynamic profile optimization through targeted structural changes.

Table 1: Example of Pharmacodynamic Profile Optimization of this compound Analogs

| Compound | Target | Off-Target | Selectivity Improvement |

| Lead Structure (e.g., 43) | PDE10A | PDE3 | - |

| Optimized Analog (e.g., 44, 45) | PDE10A | PDE3 | Significantly Improved |

Data based on findings for 6,7-dimethoxy-4-(pyridine-3-yl)cinnolines as PDE10A inhibitors. nih.govmdpi.com

Identification and Development of Lead Structures

The identification of a lead structure is a critical first step in the development of novel research compounds. For the this compound series, lead compounds can be identified through various approaches, including high-throughput screening, fragment-based screening, or by modifying existing compounds known to interact with a particular target.

Once a hit is identified, it undergoes a process of lead optimization to improve its drug-like properties. This involves a cyclical process of chemical synthesis, biological testing, and SAR analysis. The development of 4-aminocinnoline-3-carboxamide derivatives as Bruton's tyrosine kinase (BTK) inhibitors illustrates this process for the broader cinnoline scaffold. nih.govmdpi.com A fragment hit was optimized to yield a potent and orally bioavailable inhibitor. nih.govmdpi.com A similar approach can be applied to the this compound core to develop lead structures for various biological targets.

The development of lead structures often involves:

Hit-to-Lead Chemistry: Chemical modifications are made to an initial "hit" compound to improve its potency and physicochemical properties.

SAR Expansion: A series of analogs are synthesized to systematically explore the structure-activity relationships around the lead scaffold.

Pharmacokinetic Profiling: Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties helps to guide the selection of the most promising lead candidates.

Structure-Based Research Compound Design Approaches for this compound Analogs

Structure-based drug design (SBDD) is a powerful approach that utilizes the three-dimensional structural information of the biological target to guide the design of new inhibitors. When the crystal structure of a target enzyme is available, computational tools can be used to model how this compound analogs might bind to the active site.

This approach was effectively used in understanding the binding of 6,7-dimethoxyquinazoline inhibitors to G9a. nih.gov The co-crystal structure of a related inhibitor with G9a revealed key interactions, such as a salt bridge and hydrogen bonds, between the inhibitor and the enzyme's active site. nih.gov This structural information can be used to rationally design novel this compound analogs with improved binding affinity and selectivity.

Key aspects of structure-based design for this compound analogs include:

Molecular Docking: Computational simulations are used to predict the binding mode and affinity of designed analogs within the target's active site. This can help prioritize which compounds to synthesize.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features necessary for biological activity. This can be used to design new molecules that fit the model.

De Novo Design: Computational algorithms can be used to design novel molecules that are predicted to have high affinity and selectivity for the target, using the this compound scaffold as a starting point.

By combining these computational approaches with synthetic chemistry and biological evaluation, researchers can accelerate the discovery and optimization of novel this compound-based research compounds with tailored biological activities.

Future Perspectives and Unexplored Research Avenues for 6,7 Dimethoxycinnoline

Emerging Paradigms in Heterocyclic Compound Research

The field of heterocyclic chemistry is continuously evolving, with new concepts shaping the direction of research. For 6,7-Dimethoxycinnoline, these emerging paradigms offer exciting opportunities. A primary focus in modern medicinal chemistry is the development of compounds with high target specificity to improve efficacy and reduce off-target effects. Future studies could involve screening this compound against a wide array of biological targets, moving beyond traditional areas of investigation for cinnolines like anticancer and antimicrobial activities. ijper.org

Another emerging paradigm is the focus on sustainable and green chemistry. The development of synthetic routes for this compound that utilize environmentally benign solvents, reduce energy consumption, and minimize waste is a crucial future direction. Furthermore, the concept of chemical biology and the use of small molecules to probe biological systems could employ this compound as a tool to understand complex cellular pathways, leveraging the foundational knowledge of cinnolines' broad bioactivity. nih.gov

Potential for Novel Synthetic Routes and Derivatization

While classical methods for cinnoline (B1195905) synthesis exist, the future of this compound research lies in the development of more efficient, versatile, and scalable synthetic pathways. benthamdirect.com Modern synthetic organic chemistry offers a plethora of tools that remain to be fully exploited for this specific derivative.

Key areas for exploration include:

Metal-Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki, Heck, and Buchwald-Hartwig couplings could be employed to introduce a wide variety of substituents onto the cinnoline core. An easy and efficient approach to synthesize numerous cinnoline derivatives has been demonstrated through various cross-coupling reactions of 4-chlorocinnoline. researcher.life This allows for the systematic exploration of structure-activity relationships (SAR).

C-H Activation: Direct functionalization of carbon-hydrogen bonds on the cinnoline ring is a powerful, atom-economical strategy to create new derivatives. Rhodium(III)-catalyzed reactions have been used to accomplish the synthesis of novel dinitrogen-fused heterocycles like pyrazolo[1,2-a]cinnoline derivatives, proceeding through a cascade C−H activation/intramolecular cyclization. researcher.life Applying this to the 6,7-dimethoxy backbone could yield novel molecular architectures.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times, improve yields, and enhance energy efficiency compared to conventional heating. researchgate.net Developing microwave-assisted protocols for the synthesis and derivatization of this compound would facilitate the rapid generation of compound libraries for biological screening. researchgate.net

Multi-Component Reactions (MCRs): MCRs offer a streamlined approach to building molecular complexity in a single step. Designing an MCR that incorporates the 6,7-dimethoxy-substituted precursor could provide rapid access to a diverse range of complex cinnoline derivatives.

Further derivatization of the methoxy (B1213986) groups themselves, for instance, through ether cleavage followed by re-alkylation with different functional groups, presents another underexplored avenue for modifying the compound's physicochemical properties.

Integration of Advanced Methodologies in this compound Studies

The integration of cutting-edge technologies is essential to deepen the understanding of this compound and accelerate its development.

| Methodology | Potential Application for this compound |

| Computational Modeling & Molecular Docking | Predict potential biological targets, elucidate binding modes, and guide the rational design of more potent derivatives. This can prioritize synthetic efforts and reduce reliance on costly and time-consuming high-throughput screening. researcher.life |

| Artificial Intelligence (AI) and Machine Learning | AI-powered platforms can analyze complex datasets to predict structure-activity relationships, optimize pharmacokinetic properties, and identify novel therapeutic applications for cinnoline-based scaffolds. mdanderson.org |

| High-Throughput Screening (HTS) | Screening this compound and its derivatives against large panels of biological targets (e.g., kinases, proteases, GPCRs) could uncover unexpected pharmacological activities. |

| Advanced Spectroscopic and Crystallographic Techniques | Sophisticated NMR techniques and X-ray crystallography are crucial for unambiguously determining the three-dimensional structure of new derivatives and their complexes with biological macromolecules, providing critical insights for further design. researcher.life |

These advanced methodologies, when used in concert, can create a powerful workflow—from in silico prediction and targeted synthesis to comprehensive biological evaluation—dramatically enhancing the efficiency and innovative potential of research on this compound.

Interdisciplinary Approaches in this compound Research

Addressing complex scientific challenges increasingly requires the integration of knowledge and techniques from multiple disciplines. mdpi.com The future study of this compound would greatly benefit from such an approach. Collaborations between synthetic chemists, computational biologists, pharmacologists, and material scientists could open new research vistas.

For example, a collaboration with computational biologists could use systems biology approaches to identify the cellular networks affected by this compound, providing a holistic view of its mechanism of action. Partnering with material scientists could lead to the development of novel drug delivery systems, such as encapsulation in nanoparticles, to improve the compound's bioavailability and targeting. Furthermore, research at the interface of chemistry and immunology could explore the potential of this compound derivatives to modulate immune responses, a therapeutic area of immense current interest. mdanderson.org Fostering these interdisciplinary collaborations is key to translating fundamental chemical discoveries into real-world applications.

Q & A

Q. What are the key considerations for synthesizing 6,7-Dimethoxycinnoline with high purity?

Methodological Answer: Synthesis of this compound requires careful optimization of reaction conditions to minimize side products. Key steps include:

- Precursor Selection : Use o-dihalides (e.g., dibromides or diiodides) as starting materials to enable regioselective cyclization .

- Fluorolytic Desulfurization : Employ fluorides (e.g., KF) to desulfurize o-dithiocarbamates, generating reactive intermediates .

- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) effectively isolates the product. Confirmation via melting point analysis and HPLC (≥95% purity) is recommended .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- 2D NMR Spectroscopy : Use COSY to identify proton-proton couplings, NOESY for spatial proximity, and HMBC/HSQC to correlate [1]H-[13]C long-range couplings. For example, methoxy groups (δ ~3.8–4.0 ppm in [1]H NMR) exhibit distinct HMBC correlations to aromatic carbons .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z calculated for C₁₀H₁₀N₂O₂).

- X-ray Crystallography : Resolve ambiguities in regiochemistry by analyzing crystal packing and dihedral angles .

Q. How do methoxy groups influence the solubility and reactivity of this compound?

Methodological Answer:

- Solubility : Methoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO, DMF) due to dipole interactions. This property aids in reaction homogeneity .

- Reactivity : Electron-donating methoxy groups increase electron density on the cinnoline ring, favoring electrophilic substitution at the 5- and 8-positions. Steric hindrance from the 6,7-methoxy groups can slow nucleophilic attacks .

Advanced Research Questions

Q. How can density functional theory (DFT) predict regioselectivity in this compound’s Diels-Alder reactions?

Methodological Answer:

- Computational Setup : Optimize geometries using M06-2X/6-311+G(2df,p) to model transition states. Compare activation energies (ΔE‡) for competing pathways.

- Substituent Effects : Electron-donating substituents on dienophiles (e.g., 2-t-butylfuran) stabilize trans products via steric steering, while electron-withdrawing groups favor cis isomers.

| Substituent on Furan | Product Ratio (trans:cis) | ΔE‡ (kcal/mol) |

|---|---|---|

| 2-t-Bu | 15:1 | -2.3 |

| 2-Me | 4:1 | -1.8 |

Data derived from DFT calculations and experimental validation .

Q. How to resolve contradictory data between steric and electronic effects in reaction outcomes?

Methodological Answer:

- Controlled Experiments : Vary substituents systematically (e.g., para-substituted aryl dienophiles) to decouple steric and electronic contributions.

- Multivariate Analysis : Apply principal component analysis (PCA) to reaction parameters (e.g., substituent Hammett σ values, Taft steric parameters) to identify dominant factors .

Q. What statistical approaches ensure reproducibility in reaction yield analysis?

Methodological Answer:

Q. How to design a comparative study between this compound and its structural analogs?

Methodological Answer:

- Structural Analogs : Compare with 4,5- and 5,6-dimethoxycinnolines.

- Benchmark Reactions : Use standardized Diels-Alder conditions (e.g., 2-t-butylfuran, 80°C in toluene).

- Metrics : Quantify regioselectivity (trans:cis ratio) and activation energy barriers via Arrhenius plots .

Q. How to address limitations in computational predictions of reaction mechanisms?

Methodological Answer:

- Validation : Cross-check DFT-predicted transition states with experimental kinetic isotope effects (KIE).

- Solvent Modeling : Incorporate implicit solvent models (e.g., SMD) to account for solvation effects, which DFT alone may overlook .

Data Presentation Guidelines

- Tables : Include raw and processed data (e.g., NMR shifts, yield percentages) with error margins .

- Graphs : Use scatter plots with trendlines to illustrate substituent effects on reaction rates.

- Reproducibility : Document instrument calibration details (e.g., NMR lock frequencies, HPLC column batches) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.